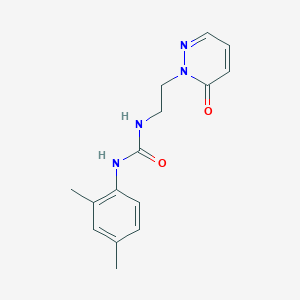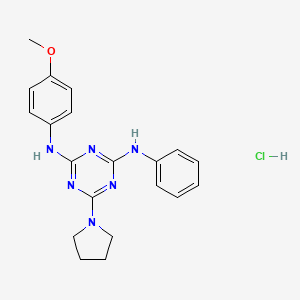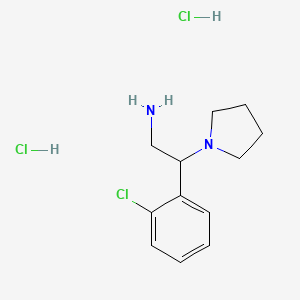
1-(2,4-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as DPPEU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPPEU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various research applications.
Scientific Research Applications
Antibacterial Agents
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their potential use as antibacterial agents. Compounds with pyran, pyridine, pyridazine, pyrimidine, and thiazine derivatives were synthesized and showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anion Coordination Chemistry
- Protonated urea-based ligands, specifically those involving dimethylphenyl and pyridyl groups, were studied for their anion coordination chemistry. This research is crucial for understanding the interaction between urea derivatives and inorganic oxo-acids, which can lead to various applications in materials science and catalysis (Wu et al., 2007).
Corrosion Inhibition
- Urea derivatives, specifically triazinyl urea compounds, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their strong adsorption on the metal surface leads to the formation of a protective layer, demonstrating their potential application in materials protection (Mistry et al., 2011).
Synthetic Chemistry
- Hindered ureas have shown unique reactivity under neutral conditions, making them suitable for facile carbamoylation of nucleophiles. This property can be particularly useful in synthetic chemistry for the preparation of a wide range of compounds, including those with potential pharmaceutical applications (Hutchby et al., 2009).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-5-6-13(12(2)10-11)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCNCMQCOTHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)


![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)


![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)
![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)
amine](/img/structure/B2837928.png)
